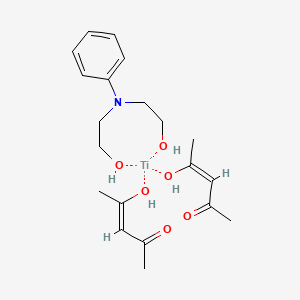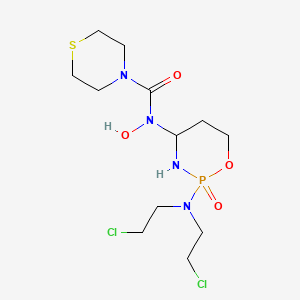
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-6-((4-methylphenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid is a chemical compound with the molecular formula C15H19N3O2. It is a derivative of barbituric acid, which is known for its applications in medicinal chemistry, particularly as a sedative and anesthetic. This compound is characterized by the presence of diethyl groups at the 5th position and a 4-methylphenyl group at the 4th position, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid typically involves the condensation of diethyl malonate with urea, followed by the introduction of the 4-methylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base, such as sodium ethoxide, and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its sedative and anesthetic properties, similar to other barbiturates.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The molecular targets include GABA receptors, and the pathways involved are related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
5,5-Diethylbarbituric acid: Lacks the 4-methylphenyl group, resulting in different pharmacological properties.
4-Phenylbarbituric acid: Contains a phenyl group instead of a 4-methylphenyl group, affecting its chemical reactivity and biological activity.
Uniqueness
5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid is unique due to the presence of both diethyl and 4-methylphenyl groups, which confer distinct chemical and pharmacological properties. These structural features make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
87215-88-1 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
5,5-diethyl-6-(4-methylphenyl)imino-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-4-15(5-2)12(17-14(20)18-13(15)19)16-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19,20) |
InChI Key |
JPPGTFGEWNMNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=NC2=CC=C(C=C2)C)NC(=O)NC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



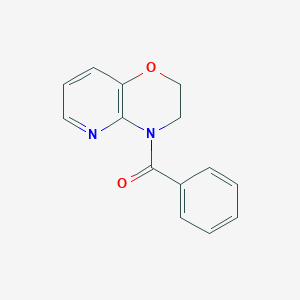

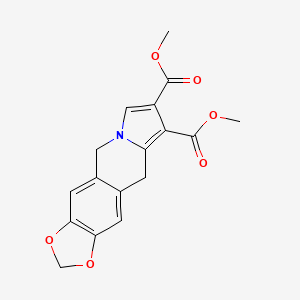

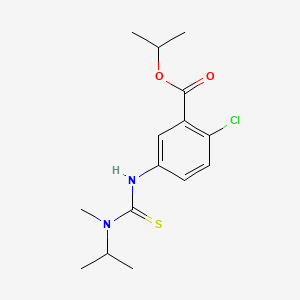


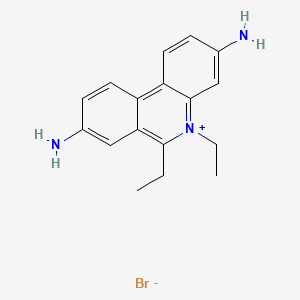
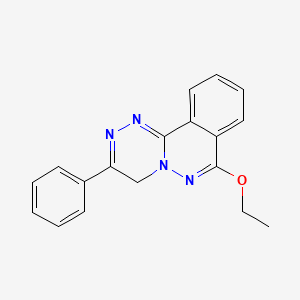
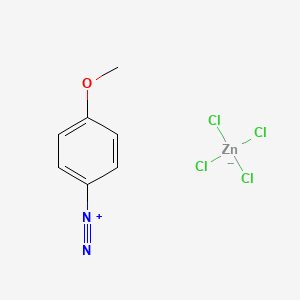
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)
